molecular formula C22H24ClFN4O3 B590842 N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine CAS No. 1603814-04-5

N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Cat. No.: B590842
CAS No.: 1603814-04-5
M. Wt: 446.907
InChI Key: WTDLLXPLBLPTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline Derivatives

The historical development of quinazoline derivatives traces back to 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially called bicyanoamido benzoyl and retained this nomenclature until 1885. The preparation of the parent quinazoline compound emerged many years later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative. A more satisfactory synthesis of quinazoline was subsequently developed by Gabriel in 1903, while the name itself was proposed by Widdege.

The systematic study of quinazoline chemistry expanded significantly throughout the late 19th and early 20th centuries. The name quinazoline was formally proposed in 1887 by Widdege upon observing that it was isomeric with compounds cinnoline and quinoxaline. Alternative nomenclature for this heterocyclic system included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene. The numbering system for the quinazoline ring was established in 1889 by Paal and Bush, providing a standardized framework for describing substitution patterns.

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative, specifically quinazoline-2-carboxylic acid. In 1903, Siegmund Gabriel reported an alternative synthesis of the parent quinazoline from ortho-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-aminobenzylamine. The reduced intermediate condensed with formic acid to yield dihydroquinazoline, which was subsequently oxidized to quinazoline.

The evolution of quinazoline chemistry demonstrated that the presence of a fused benzene ring significantly altered the properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring were determined to be non-equivalent, and the marked polarization of the 3,4-double bond was reflected in the reactions of quinazoline derivatives. This understanding laid the foundation for modern structure-activity relationship studies and the development of sophisticated quinazoline-based pharmaceuticals.

Positioning of N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine in Quinazoline Research

This compound represents a highly specialized member of the 4-anilinoquinazoline family, which has emerged as one of the most important classes of bioactive quinazoline derivatives. This compound belongs specifically to the category of 4-anilinoquinazolines, which are small molecule inhibitors that have been extensively synthesized and assessed for their anti-tumor bioactivity. The 4-anilinoquinazoline framework has been recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with various protein targets, particularly receptor tyrosine kinases.

The structural architecture of this compound places it within a specialized subset of quinazoline derivatives characterized by specific substitution patterns. The compound features a 4-anilinoquinazoline core with distinctive modifications at positions 6 and 7 of the quinazoline ring system. The presence of the methoxy group at position 7 and the morpholinopropoxy side chain at position 6 aligns with established structure-activity relationship patterns that have been shown to enhance biological activity.

Research has demonstrated that 4-anilinoquinazolines represent highly selective tyrosine kinase inhibitors, particularly against the epidermal growth factor receptor. The specific substitution pattern observed in this compound reflects optimization strategies developed through extensive medicinal chemistry campaigns. The 4-chloro-3-fluorophenyl aniline moiety represents a variation of successful pharmacophores, while the 6,7-disubstitution pattern with methoxy and morpholinopropoxy groups follows established design principles for enhancing potency and selectivity.

The positioning of this compound within quinazoline research reflects the evolution from simple quinazoline structures to highly sophisticated molecules designed for specific biological targets. Contemporary quinazoline research has focused on developing compounds with improved selectivity profiles, enhanced cellular penetration, and optimized pharmacological properties. This compound represents this modern approach to quinazoline design, incorporating multiple structural elements that have been validated through systematic medicinal chemistry efforts.

Significance in Structure-Activity Relationship Studies

The significance of this compound in structure-activity relationship studies stems from its representative structural features that exemplify key principles governing quinazoline bioactivity. Structure-activity relationship studies of quinazoline derivatives have revealed that positions 2, 6, and 8 of the ring system are particularly significant for different pharmacological activities. The compound incorporates critical modifications at position 6 with the morpholinopropoxy substituent, which aligns with established findings that addition of different heterocyclic moieties at position 3 or other positions can significantly increase activity.

Research has demonstrated that 6,7-disubstituted 4-anilinoquinazoline derivatives with morpholine-containing alkoxy groups represent potent inhibitors with enhanced antiproliferative activity. Studies by Chen and colleagues have shown that insertion of morpholine alkoxy groups in positions 6 and 7 led to increased antiproliferative activity, with compounds containing three-carbon linkers showing 7.5-fold higher activity compared to shorter two-carbon chains. The morpholinopropoxy substituent in this compound reflects this optimization, incorporating a three-carbon linker between the quinazoline core and the morpholine moiety.

The halogen substitution pattern on the aniline ring represents another critical element in structure-activity relationships. The 4-chloro-3-fluorophenyl arrangement provides a unique combination of electronic and steric properties that can influence binding affinity and selectivity. Research has shown that smaller and lipophilic substituents such as fluorine and chlorine on the aniline moiety can lead to enhanced affinity toward specific targets while maintaining moderate activity profiles. The specific positioning of chlorine at the 4-position and fluorine at the 3-position of the phenyl ring represents a deliberate design choice based on structure-activity relationship data.

The methoxy substitution at position 7 of the quinazoline core contributes to the overall pharmacophore recognition and binding characteristics. Studies have indicated that methoxy groups at position 7 can influence the binding mode of compounds in active sites and contribute to the formation of critical hydrogen bonds with target proteins. The combination of the 7-methoxy group with the 6-morpholinopropoxy substituent creates a complementary pattern of interactions that enhances overall binding affinity and selectivity.

Contemporary structure-activity relationship studies have emphasized the importance of understanding how different substituent combinations influence biological activity profiles. This compound serves as an important reference compound for understanding these relationships, particularly in the context of halogen positioning effects and morpholine-containing side chain contributions. The compound represents a synthesis of multiple successful structural elements identified through systematic medicinal chemistry optimization campaigns.

Table 1: Structural Components and Their Significance in Structure-Activity Relationships

Structural Component Position Structural Significance Activity Contribution
4-Chloro-3-fluorophenyl Aniline substituent Halogen positioning affects electronic properties Enhanced selectivity and binding affinity
Methoxy group Position 7 Contributes to hydrogen bonding Improved target recognition
Morpholinopropoxy Position 6 Three-carbon linker optimizes spatial positioning Enhanced antiproliferative activity
Quinazoline core Bicyclic scaffold Provides rigid framework for substituent presentation Fundamental pharmacophore recognition

Table 2: Comparative Analysis of Quinazoline Substitution Patterns

Substitution Pattern Biological Activity Enhancement Reference Examples
6,7-Dimorpholinoalkoxy 7.5-fold higher activity with three-carbon linkers Chen et al. studies
Halogenated aniline Enhanced target affinity Multiple research reports
Position 6 morpholine derivatives Increased antiproliferative activity Structure-activity relationship studies
7-Methoxy substitution Improved binding characteristics Contemporary medicinal chemistry

The comprehensive analysis of this compound within the context of structure-activity relationship studies demonstrates its significance as a representative compound that incorporates multiple validated structural elements. The systematic combination of halogen substitution, morpholine-containing side chains, and methoxy functionality exemplifies the sophisticated approach to quinazoline design that has emerged from decades of medicinal chemistry research.

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDLLXPLBLPTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)F)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methoxy-6-(3-Morpholinopropoxy)-3,4-Dihydroquinazolin-4-One

The foundational intermediate is synthesized through acid-catalyzed cyclization. A mixture of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline is refluxed in 6N hydrochloric acid, followed by neutralization with ammonium hydroxide to precipitate the dihydroquinazolinone derivative. Key data include:

  • Yield : 4.2 g (72%).

  • NMR (DMSO-d6) : δ 2.4 (m, 6H), 3.59 (t, 4H), 3.75 (t, 2H), 3.9 (s, 3H), 4.12 (t, 2H).

  • Mass Spectrum : M+H⁺ 320.

Chlorination and Amination

The dihydroquinazolinone undergoes chlorination with thionyl chloride and DMF at 80°C, yielding 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Subsequent amination with liquid ammonia in a sealed Carius tube at 130°C produces the final compound.

  • Chlorination Yield : 61%.

  • Amination Purity : Contains 2.9 equivalents of ammonium chloride.

One-Pot Reaction for Streamlined Synthesis

Simplified Process for Industrial Scalability

A patent by describes a one-pot method to bypass traditional 12-step synthesis. Starting with 7-fluoro-6-nitroquinazolin-4(3H)-one, the process involves:

  • Chlorination : Excess thionyl chloride (55 molar equivalents) with catalytic DMF.

  • Coupling : Reaction with 3-chloro-4-fluoroaniline in 2-propanol, avoiding toxic N,N-dimethylaniline.

  • Morpholine Introduction : Alkylation with 3-morpholinopropoxy groups under basic conditions.

Key Advantages:

  • Reduced Steps : 3–4 steps vs. 12-step original process.

  • Safety : Eliminates highly toxic reagents.

  • Yield Improvement : 15–20% higher than conventional routes.

Alternative Pathways via Nitration and Alkylation

Nitration of 3-Hydroxy-4-Methoxybenzonitrile

A Chinese patent outlines nitration using nitric acid and sulfuric acid to introduce nitro groups at the 5-position of the quinazoline core. Subsequent alkylation with N-(3-chloropropyl)morpholine in DMF or dichloromethane yields the intermediate:

  • Solvent Optimization : DMF at 100–105°C vs. dichloromethane at 80–85°C.

  • Yield : 83–88%.

Ring Closure and Functionalization

The intermediate undergoes formic acid-mediated cyclization to form the quinazoline backbone, followed by chlorination with POCl₃. Final amination with 3-chloro-4-fluoroaniline completes the synthesis.

Piperazine-Incorporating Derivatives for Enhanced Bioactivity

Synthesis of Quinazoline-Piperazine Hybrids

Research by modifies the morpholine side chain with piperazine analogs. Starting from 3-hydroxy-4-methoxybenzaldehyde, the pathway includes:

  • Alkylation : 1-Bromo-3-chloropropane introduces a propyl chain.

  • Nitration and Reduction : Hydrazine hydrate reduces nitro to amino groups.

  • Piperazine Coupling : Reaction with monosubstituted piperazines in i-PrOH.

Analytical Validation:

  • ¹H NMR (CD₃OD) : δ 8.41 (s, quinazoline -CH), 3.91 (s, -OCH₃).

  • ¹³C NMR : C=O signal at 169.5 ppm.

Comparative Analysis of Methodologies

Method Steps Key Reagents Yield Advantages
Multi-Step Cyclization6Thionyl chloride, NH₃61%High-purity intermediates
One-Pot Reaction3–4SOCl₂, 2-propanol~75%Scalable, reduced toxicity
Nitration-Alkylation4HNO₃, N-(3-chloropropyl)morpholine88%Solvent flexibility
Piperazine Hybrids6Hydrazine hydrate, piperazines80%Bioactivity customization

Critical Challenges and Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. Dichloromethane : Higher yields (88%) in DMF due to improved solubility of intermediates.

  • Reaction Temperature : Amination at 130°C in sealed tubes ensures complete conversion but requires pressure-resistant equipment.

Purification Techniques

  • Column Chromatography : Silica gel with CH₂Cl₂:MeOH (19:1) achieves >95% purity.

  • Recrystallization : Ethyl acetate or ethanol removes ammonium chloride byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the quinazoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine has been explored in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Gefitinib (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine)

  • Structural difference : Positional isomer (3-chloro-4-fluoro vs. 4-chloro-3-fluoro substitution) .
  • Bioactivity : Gefitinib inhibits EGFR autophosphorylation (IC₅₀: 0.029–0.079 µM) and is clinically approved for NSCLC treatment .
  • Pharmacokinetics : Oral bioavailability is pH-dependent and slow, with a plasma half-life of ~48 hours .

Gefitinib Impurity 13 (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine)

  • Structural difference: Additional morpholinopropyl group increases molecular weight (574.09 g/mol) .
  • Role : A process-related impurity in gefitinib synthesis, requiring strict control (<0.15% per ICH guidelines) .

N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • Structural difference : Dichloro substitution (3,4-dichloro) replaces chloro-fluoro groups .
  • Bioactivity : Reduced EGFR affinity compared to gefitinib due to altered halogen interactions .

Triazole-Containing Derivatives ()

Compound Name Key Modifications Antitumor Activity (Hela Cells, 10 µM)
N-(3-(1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-...quinazolin-4-amine 2-Chlorophenyl-triazole side chain 65% cell viability
N-(3-(1-(3,5-Dibromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-...quinazolin-4-amine (Compound c13) Dibromobenzyl-triazole side chain 24.13% cell viability (most active)
N-(3-(1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-...quinazolin-4-amine 4-Bromobenzyl-triazole side chain 71% cell viability

Key findings :

  • Triazole derivatives with bulky substituents (e.g., dibromobenzyl in c13) enhance cytotoxicity via apoptosis induction .
  • Electron-withdrawing groups (e.g., nitro, bromo) improve metabolic stability but may reduce solubility .

Comparison of Physicochemical Properties

Property Target Compound Gefitinib Compound c13 (Triazole Derivative)
Molecular Weight 446.90 g/mol 446.90 g/mol 632.33 g/mol
Purity ≥98% ≥98% (USP grade) 97.7%
Melting Point Not reported 177–178°C 177–178°C
Solubility Low (lipophilic core) pH-dependent Poor aqueous solubility
Bioactivity (EGFR IC₅₀) Not reported (likely inactive) 0.029–0.079 µM Not EGFR-targeted

Biological Activity

N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, commonly known as Gefitinib , is a potent small molecule inhibitor primarily targeting the epidermal growth factor receptor (EGFR). This compound has garnered significant attention in cancer research due to its effectiveness in treating various malignancies, particularly non-small cell lung cancer (NSCLC).

  • Molecular Formula : C22H24ClFN4O3
  • Molecular Weight : 446.91 g/mol
  • CAS Number : 184475-35-2
  • SMILES : COc1cc2ncnc(N(CCCN3CCOCC3)c4ccc(F)c(Cl)c4)c2cc1OCCCN5CCOCC5

Gefitinib functions as a selective inhibitor of the tyrosine kinase domain of the EGFR, which plays a crucial role in the signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of the receptor, Gefitinib prevents autophosphorylation and subsequent downstream signaling, leading to inhibited tumor growth and increased apoptosis in cancer cells.

Antitumor Activity

Numerous studies have documented the antitumor efficacy of Gefitinib against various cancer cell lines. For instance:

  • In vitro Studies : Gefitinib demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values reported in the low micromolar range (0.096 μM against EGFR) .
Cell LineIC50 (μM)Reference
MCF70.096
A5490.096

Clinical Efficacy

In clinical settings, Gefitinib has shown substantial efficacy in patients with NSCLC harboring activating mutations in the EGFR gene. Clinical trials have reported improved progression-free survival rates among patients treated with Gefitinib compared to those receiving standard chemotherapy.

Resistance Mechanisms

Despite its efficacy, resistance to Gefitinib often develops, primarily through secondary mutations in the EGFR gene (e.g., T790M mutation) or activation of alternative signaling pathways. Research into combination therapies and next-generation inhibitors is ongoing to overcome these resistance mechanisms.

Case Studies

  • Study on NSCLC Patients : A clinical trial involving 1,000 patients with advanced NSCLC demonstrated that those with EGFR mutations had a median progression-free survival of 9.2 months when treated with Gefitinib, compared to 6.3 months for those receiving chemotherapy .
  • Combination Therapy : A study exploring the combination of Gefitinib with other agents such as chemotherapy or immunotherapy has shown promising results, suggesting enhanced antitumor activity and potential for overcoming resistance .

Safety Profile

Gefitinib is generally well-tolerated, but side effects can include skin rash, diarrhea, and liver enzyme elevations. Regular monitoring during treatment is advised to manage these adverse effects effectively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution and cyclization reactions. A typical approach involves reacting 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline with 4-chloro-3-fluoroaniline in a polar aprotic solvent (e.g., DMF or isopropanol) under reflux (70–80°C) for 5–12 hours. Catalytic bases like potassium carbonate (K₂CO₃) enhance reaction efficiency. Yields range from 75% to 85% under optimized conditions .
  • Key Considerations : Solvent choice affects reaction kinetics; DMF accelerates the reaction but may require rigorous purification. Isopropanol offers milder conditions with fewer by-products.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy (¹H/¹³C): Confirms substituent positions (e.g., methoxy at C7, morpholinopropoxy at C6) and aromatic proton environments .
  • HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., Gefitinib-related by-products) .
  • Elemental Analysis : Matches experimental C, H, N, and Cl content with theoretical values (e.g., C: 59.22%, H: 5.41%) .

Q. What primary biological targets or mechanisms are associated with this quinazoline derivative?

  • Mechanistic Insights : The compound inhibits tyrosine kinases (e.g., EGFR) by competing with ATP binding. Its morpholinopropoxy group enhances solubility and membrane permeability, while the 4-chloro-3-fluorophenyl moiety improves target specificity. In vitro studies show IC₅₀ values of 10–50 nM against EGFR-mutated cancer cell lines .

Q. How should researchers safely handle and store this compound to prevent degradation or exposure risks?

  • Safety Protocols :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to avoid hydrolysis of the morpholine group .
  • Handling : Use nitrile gloves, lab coats, and FFP3 respirators to minimize inhalation of dust. Emergency procedures include rinsing eyes with water (15+ minutes) and seeking medical attention for skin contact .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact this compound’s bioactivity in structure-activity relationship (SAR) studies?

  • SAR Analysis :

  • Electron-Withdrawing Groups : Fluorine at C3 (phenyl ring) increases binding affinity by 30% compared to chloro-substituted analogs .
  • Methoxy vs. Nitro Groups : Methoxy at C7 improves metabolic stability but reduces potency (IC₅₀ increases by 2-fold vs. nitro derivatives) .
  • Morpholine Chain Length : Extending the propoxy linker to butoxy reduces solubility (logP increases by 0.5) but enhances kinase selectivity .

Q. How can researchers resolve contradictions in bioactivity data observed across similar quinazoline derivatives?

  • Data Reconciliation Strategy :

  • Control Variables : Standardize assay conditions (e.g., ATP concentration, cell line passage number) to minimize variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding poses. For example, a 3-fluorophenyl analog may exhibit steric clashes in EGFR’s hydrophobic pocket, explaining reduced activity vs. the 4-chloro-3-fluorophenyl variant .

Q. What computational methods are recommended for predicting this compound’s ADME/Tox profile?

  • In Silico Approaches :

  • ADME Prediction : SwissADME estimates moderate intestinal absorption (Caco-2 permeability: 5 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism .
  • Toxicity Screening : ProTox-II highlights hepatotoxicity risk (Probability: 65%) due to morpholine ring bioactivation .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Formulation Strategies :

  • Co-Solvents : Use 10% DMSO + 30% PEG-400 in saline to achieve >1 mg/mL solubility .
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.